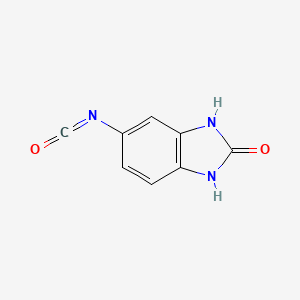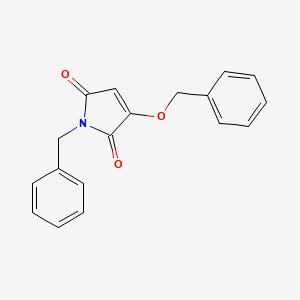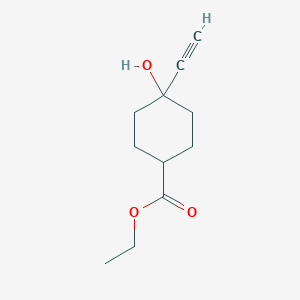
2-fluoro-4-isocyanato-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-4-isocyanato-N,N-dimethylaniline is an organic compound that contains both a fluorine atom and an isocyanate group attached to an aromatic ring. This compound is used as an organic building block in various chemical syntheses due to its unique reactivity and structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-fluoro-4-nitroaniline with phosgene, followed by reduction of the nitro group to an amine and subsequent reaction with dimethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-fluoro-4-isocyanato-N,N-dimethylaniline undergoes various types of chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.
Addition reactions: The isocyanate group can react with alcohols or amines to form urethanes or ureas, respectively.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Addition reactions: Alcohols or amines in the presence of a catalyst or under mild heating conditions.
Major Products
Nucleophilic substitution: Products include substituted anilines or thiophenols.
Addition reactions: Products include urethanes or ureas.
Applications De Recherche Scientifique
2-fluoro-4-isocyanato-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-fluoro-4-isocyanato-N,N-dimethylaniline involves its reactivity with nucleophiles. The isocyanate group reacts with nucleophilic sites on biomolecules or other organic compounds, forming stable covalent bonds. This reactivity is exploited in various applications, such as the modification of proteins or the synthesis of urethane-based polymers .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-isocyanato-N,N-dimethylaniline
- 2-fluoro-4-methylphenyl isocyanate
- 4-fluoro-2-(trifluoromethyl)phenyl isocyanate
Uniqueness
2-fluoro-4-isocyanato-N,N-dimethylaniline is unique due to the presence of both a fluorine atom and an isocyanate group on the aromatic ring. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications where both functionalities are required .
Propriétés
Formule moléculaire |
C9H9FN2O |
|---|---|
Poids moléculaire |
180.18 g/mol |
Nom IUPAC |
2-fluoro-4-isocyanato-N,N-dimethylaniline |
InChI |
InChI=1S/C9H9FN2O/c1-12(2)9-4-3-7(11-6-13)5-8(9)10/h3-5H,1-2H3 |
Clé InChI |
JHPWMEYCWGUSMN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C=C(C=C1)N=C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


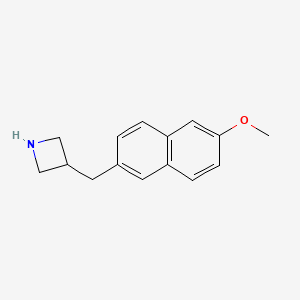
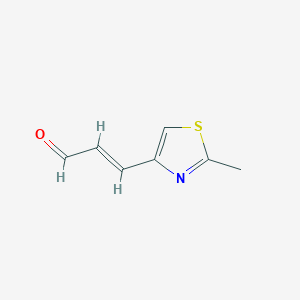
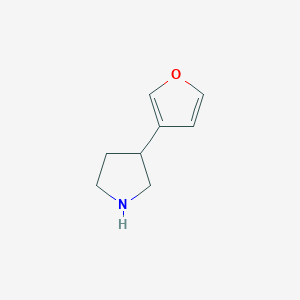
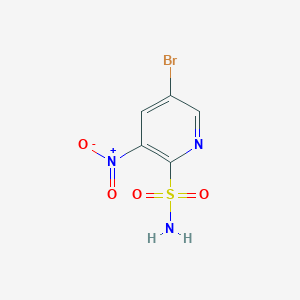
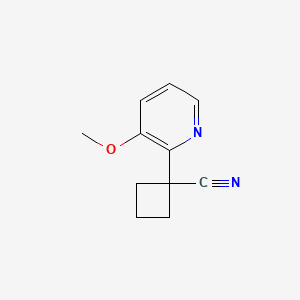
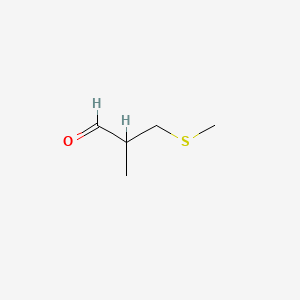
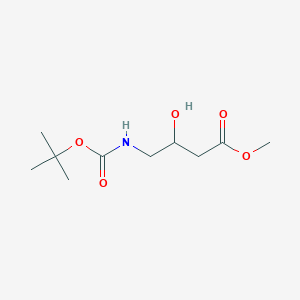

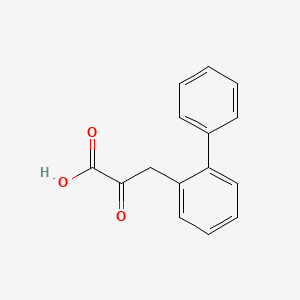
aminehydrochloride](/img/structure/B13610108.png)

